molecular formula C12H19ClFN B13045044 (R)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl

(R)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl

Katalognummer: B13045044
Molekulargewicht: 231.74 g/mol
InChI-Schlüssel: IAYXWPMPDWITTR-UTONKHPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl is a chiral amine compound that features a fluorinated aromatic ring and a pentylamine chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzene and pentan-1-amine.

    Reaction Conditions: The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl: The enantiomer of the compound with potentially different biological activity.

    1-(5-Fluoro-2-methylphenyl)pentan-1-amine: The non-chiral version of the compound.

    1-(5-Fluoro-2-methylphenyl)pentan-1-ol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

®-1-(5-Fluoro-2-methylphenyl)pentan-1-amine hcl is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or other similar compounds.

Eigenschaften

Molekularformel

C12H19ClFN

Molekulargewicht

231.74 g/mol

IUPAC-Name

(1R)-1-(5-fluoro-2-methylphenyl)pentan-1-amine;hydrochloride

InChI

InChI=1S/C12H18FN.ClH/c1-3-4-5-12(14)11-8-10(13)7-6-9(11)2;/h6-8,12H,3-5,14H2,1-2H3;1H/t12-;/m1./s1

InChI-Schlüssel

IAYXWPMPDWITTR-UTONKHPSSA-N

Isomerische SMILES

CCCC[C@H](C1=C(C=CC(=C1)F)C)N.Cl

Kanonische SMILES

CCCCC(C1=C(C=CC(=C1)F)C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.